molecular formula C9H43N8O15P5 B12720460 Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate CAS No. 93919-70-1

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Cat. No.: B12720460
CAS No.: 93919-70-1
M. Wt: 658.35 g/mol
InChI Key: UUQGMDZBPMYQTE-UHFFFAOYSA-N
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Description

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound with the molecular formula C9H43N8O15P5 and a molecular weight of 658.35 g/mol. This compound is known for its unique structure, which includes multiple phosphonate groups, making it highly versatile in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of condensation and phosphorylation steps, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pH, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate esters.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, reduced phosphonate derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal complexes.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological phosphate metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for bone disorders.

    Industry: Utilized in water treatment processes as a scale inhibitor and in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, inhibiting their activity in various chemical and biological processes. Additionally, its structure enables it to interact with enzymes and other proteins, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetra(methylenephosphonic acid): Similar in structure but lacks the ammonium groups.

    Diethylenetriaminepenta(methylenephosphonic acid): Contains an additional ethylene bridge, providing different chelating properties.

    Nitrilotri(methylenephosphonic acid): Simpler structure with fewer phosphonate groups.

Uniqueness

Pentaammonium pentahydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is unique due to its high number of phosphonate groups and ammonium ions, which enhance its chelating ability and versatility in various applications. Its structure allows for stronger and more stable interactions with metal ions and biological molecules compared to similar compounds.

Properties

CAS No.

93919-70-1

Molecular Formula

C9H43N8O15P5

Molecular Weight

658.35 g/mol

IUPAC Name

pentaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron

InChI

InChI=1S/C9H28N3O15P5.5H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);5*1H3

InChI Key

UUQGMDZBPMYQTE-UHFFFAOYSA-N

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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